molecular formula C6H5NO2 B112183 2-Hydroxy-4-pyridinecarboxaldehyde CAS No. 188554-13-4

2-Hydroxy-4-pyridinecarboxaldehyde

Cat. No.: B112183
CAS No.: 188554-13-4
M. Wt: 123.11 g/mol
InChI Key: IDDXMCNSHNXTRS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a formyl group (–CHO) and the hydrogen atom at the 2-position is replaced by a hydroxyl group (–OH). This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-pyridinecarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-pyridine with an oxidizing agent to introduce the formyl group at the 4-position. Another method includes the use of 2-hydroxy-4-pyridinecarboxylic acid, which is then subjected to a reduction reaction to form the aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-pyridinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-pyridinecarboxaldehyde involves its ability to form Schiff bases with primary amines. This reaction is crucial in the formation of coordination complexes with transition metals, which can exhibit various biological activities. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-pyridinecarboxaldehyde is unique due to the presence of both the hydroxyl and formyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse derivatives compared to its analogs .

Biological Activity

2-Hydroxy-4-pyridinecarboxaldehyde (also known as 2-hydroxypyridine-4-carbaldehyde) is a compound with diverse biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C6_6H5_5NO2_2
  • Molecular Weight : 123.11 g/mol
  • CAS Number : 188554-13-4

The compound features a hydroxyl group and an aldehyde group attached to a pyridine ring, contributing to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli14.2 ± 0.30.5 mg/mL
Staphylococcus aureus16.2 ± 0.40.3 mg/mL
Pseudomonas aeruginosa12.5 ± 0.20.7 mg/mL

The results indicate a potent antibacterial effect, suggesting potential applications in developing new antimicrobial agents.

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays, including DPPH radical scavenging tests. It was found to exhibit higher antioxidant activity than ascorbic acid (Vitamin C), indicating its potential role in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid85%
This compound92%

This high level of antioxidant activity suggests that the compound could be beneficial in formulating dietary supplements or pharmaceuticals aimed at combating oxidative damage.

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes, particularly urease. Urease inhibitors are valuable in treating conditions such as kidney stones and gastric ulcers.

Case Study: Urease Inhibition

A study evaluated the urease inhibitory activity of this compound, revealing significant inhibition with an IC50 value of approximately 25 µM. The structure-activity relationship analysis indicated that the presence of the hydroxyl group is critical for its inhibitory efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals effectively.
  • Enzyme Binding : The compound's functional groups facilitate binding to active sites on enzymes, inhibiting their activity.

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDXMCNSHNXTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363762
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188554-13-4
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
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